(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a thienyl group, and a conjugated penta-1,4-dien-3-one system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one typically involves the following steps:
Formation of the Penta-1,4-dien-3-one Backbone: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are combined under basic conditions to form the conjugated dienone system.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable organometallic reagent.
Dimethylamino Group Addition: The dimethylamino group can be introduced through nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the penta-1,4-dien-3-one backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the conjugated dienone system into saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of compounds with specific biological activities.
Industry: In materials science, the compound could be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The conjugated dienone system and functional groups
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-thiophen-2-ylpenta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONDMKKYNJRQF-BSWSSELBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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